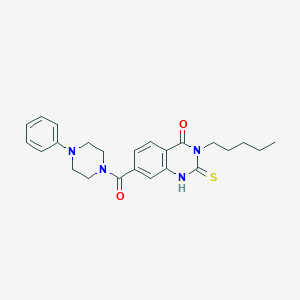

3-pentyl-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

描述

This compound belongs to the tetrahydroquinazolin-4-one class, characterized by a planar fused-ring system (Fig. 1) . The core structure includes a sulfur atom at position 2 (as a sulfanylidene group) and a ketone at position 2. Unique substituents distinguish this molecule:

- 7-(4-Phenylpiperazine-1-carbonyl): A bulky aromatic and heterocyclic moiety at position 7, often associated with CNS-targeting pharmacophores due to piperazine's affinity for neurotransmitter receptors .

The synthesis likely involves condensation of a substituted isothiocyanate (e.g., pentyl isothiocyanate) with an anthranilic acid derivative, followed by functionalization at position 7 with 4-phenylpiperazine carbonyl chloride, as inferred from analogous procedures .

属性

IUPAC Name |

3-pentyl-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O2S/c1-2-3-7-12-28-23(30)20-11-10-18(17-21(20)25-24(28)31)22(29)27-15-13-26(14-16-27)19-8-5-4-6-9-19/h4-6,8-11,17H,2-3,7,12-16H2,1H3,(H,25,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEQAAUERYJNMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-pentyl-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactionsCommon reagents used in these reactions include acyl chlorides, amines, and thiols under controlled conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards.

化学反应分析

Types of Reactions

3-pentyl-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

科学研究应用

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its pharmacological properties. It may act on specific molecular targets, offering potential treatments for various ailments.

Industry

In industry, this compound is used in the development of new materials and products. Its chemical properties make it suitable for applications in coatings, adhesives, and other industrial processes.

作用机制

The mechanism of action of 3-pentyl-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic activity.

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs and their distinguishing features are summarized below:

*Calculated based on molecular formula.

†Estimated using fragment-based methods.

Key Observations:

Halogenated aryl groups (e.g., 2-chlorophenylmethyl) introduce electronic effects that may enhance binding to hydrophobic enzyme pockets .

Piperazine derivatives are known dopamine/serotonin receptor modulators. Methoxy groups (e.g., in 3-benzyl-8-methoxy analog) alter electron density on the aromatic ring, possibly affecting redox properties or metabolic stability .

生物活性

3-Pentyl-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound exhibits a complex structure characterized by a tetrahydroquinazoline core substituted with a piperazine moiety. Its molecular formula is with a molecular weight of approximately 420.56 g/mol. The presence of the sulfanylidene group contributes to its reactivity and biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. Specifically, the piperazine component is known to influence neurotransmitter systems, potentially offering anxiolytic and antidepressant effects. The quinazoline ring may also play a role in modulating kinase activity, which is crucial in cancer therapy.

Antiviral Activity

A study evaluated the antiviral properties of related piperazine derivatives against several viruses. While direct data on 3-pentyl-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is limited, compounds with similar structural features have shown moderate protection against viruses such as HIV and HSV-1. For instance, derivatives demonstrated significant cytotoxicity against viral strains with CC50 values ranging from 54 to 92 μM .

Antimicrobial Activity

The compound's potential antimicrobial activity has been investigated through Minimum Inhibitory Concentration (MIC) assays. Related compounds were tested against Gram-positive and Gram-negative bacteria as well as fungi. Notably, most tested derivatives showed MIC values exceeding 100 μM against strains like Staphylococcus aureus and Pseudomonas aeruginosa, indicating limited antimicrobial efficacy .

| Microorganism | MIC (μM) |

|---|---|

| Staphylococcus aureus | >100 |

| Pseudomonas aeruginosa | >100 |

| Candida albicans | >100 |

| Aspergillus niger | >100 |

Case Studies

- Neuropharmacological Studies : A study on phenylpiperazine derivatives indicated significant affinity for neuroblastoma cells, suggesting potential applications in targeting neurological disorders .

- Antiviral Screening : In vitro testing of related compounds showed varying degrees of antiviral activity against HIV-1 and other viruses, highlighting the need for further exploration of this compound's potential in antiviral therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。